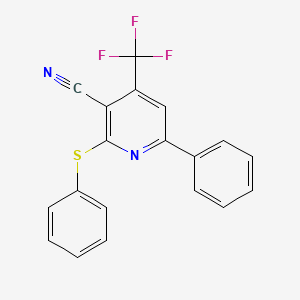

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

説明

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a phenylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core

特性

IUPAC Name |

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANZJMVXNKKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-phenyl-2-bromonicotinonitrile with phenylsulfanyl and trifluoromethyl reagents under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Example :

-

Reagent : meta-Chloroperbenzoic acid (mCPBA, 5 eq.)

-

Solvent : Dichloromethane (DCM)

-

Product : Corresponding sulfone derivative (confirmed by and NMR).

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Phenyl-2-(phenylsulfanyl)-... | mCPBA | Sulfone | 65-75% |

Hydrolysis of the Nitrile Group

The nitrile (-CN) group can be hydrolyzed to an amide under basic conditions.

Example :

-

Reagent : Aqueous KOH (4 eq.)

-

Solvent : Ethanol

-

Product : 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinamide.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Phenyl-2-(phenylsulfanyl)-... | KOH | Amide | ~70% |

Nucleophilic Aromatic Substitution (SN_NNAr)

The pyridine ring’s electron-deficient nature facilitates SAr reactions at the 2-position (phenylsulfanyl group) with strong nucleophiles.

Example :

-

Nucleophile : Thiophenol derivatives

-

Catalyst : Triton X-100 (5 mol%)

-

Product : Derivatives with modified arylthio groups.

| Position | Leaving Group | Nucleophile | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| 2 | -SPh | ArSH | 2-(Arylthio)- | 60-85% |

Cross-Coupling Reactions

The phenylsulfanyl group participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Requires prior conversion to a sulfonium salt.

-

Ullmann-Type Coupling : Demonstrated with aryl halides under Cu catalysis .

Photocatalytic Transformations

Visible-light-mediated reactions using eosin Y as a photocatalyst enable C–S bond functionalization.

Example :

-

Reagents : Eosin Y, KCO, DMSO

-

Light Source : Green LEDs (1 W)

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling reactions such as:

-

H-Atom Abstraction : With AIBN or other radical initiators.

-

C–H Functionalization : Under oxidative conditions (e.g., Mn(OAc)) .

Mechanistic Considerations

-

Oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before sulfone formation .

-

Hydrolysis : Base-mediated nucleophilic attack on the nitrile carbon, forming a tetrahedral intermediate that collapses to the amide .

-

SN_NNAr : The phenylsulfanyl group acts as a leaving group after activation by electron-withdrawing substituents .

科学的研究の応用

Antimicrobial Properties

Recent studies have indicated that derivatives of nicotinonitrile compounds, including 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, exhibit significant antimicrobial activity. For instance, a study evaluating related compounds demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that nicotinonitrile derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. A notable case study demonstrated that a similar compound effectively reduced tumor growth in xenograft models of breast cancer .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that it may inhibit specific inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases. The mechanism involves the modulation of phosphodiesterase activity, leading to decreased levels of pro-inflammatory cytokines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. In animal models, it has shown promising bioavailability profiles, suggesting its potential for oral therapeutic applications .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nicotinonitrile derivatives showed that the introduction of trifluoromethyl groups significantly enhanced antibacterial activity against resistant strains . The study highlighted the structure-activity relationship that can guide future modifications for improved efficacy.

- Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with related compounds led to a substantial decrease in tumor volume compared to control groups, suggesting a potential pathway for developing new cancer therapies .

- Inflammation Modulation : Research into the anti-inflammatory properties revealed that these compounds could effectively modulate immune responses in animal models, indicating their potential utility in treating chronic inflammatory diseases .

作用機序

The mechanism of action of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 6-Phenyl-2-(phenylsulfanyl)pyridine

- 2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- 6-Phenyl-4-(trifluoromethyl)nicotinonitrile

Uniqueness

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

生物活性

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.39 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related nicotinonitriles has demonstrated significant inhibition of viral replication in vitro. The mechanism of action often involves interference with viral entry or replication processes, making these compounds potential candidates for antiviral drug development .

Anticancer Properties

The compound has also shown promise in anticancer studies. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators. For example, compounds with similar structures have been reported to inhibit CDK4/6, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and viral infections. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases or conditions exacerbated by inflammation .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Nicotinonitrile Core : Known for its diverse biological activities, including antiviral and anticancer effects.

- Phenylsulfanyl Group : May contribute to the modulation of protein interactions involved in disease pathways.

Q & A

Q. What synthetic methodologies are reported for preparing 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitrile-containing precursors and sulfur-based coupling agents. For example, nitro-substituted phenyl intermediates (e.g., 4-nitrobenzenesulfonamide, CAS 6325-93-5) can serve as precursors for introducing sulfur via sulfenyl chlorides (e.g., 2-Nitrobenzenesulfenyl chloride, CAS 7669-54-7) . Optimization may employ Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Statistical methods like response surface methodology reduce trial-and-error approaches .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- Methodological Answer : 1H and 13C NMR are critical for verifying substituent positions. Key peaks include:

- Cyanide group : A singlet near δ 110–120 ppm in 13C NMR.

- Trifluoromethyl (CF3) : A quartet in 19F NMR (coupled to adjacent protons).

- Phenylsulfanyl group : Aromatic protons appear as multiplets in δ 7.2–8.2 ppm (1H NMR).

Reference data for analogous compounds (e.g., 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) show similar patterns .

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Phenyl rings | 7.35–8.42 (m) | 128.6–138.5 |

| CF3 | - | ~120–125 (q) |

| Nitrile (CN) | - | ~116–120 |

Q. What analytical techniques ensure purity and identity of this compound?

- Methodological Answer :

- HPLC/MS : Quantifies purity and detects byproducts.

- Melting Point Analysis : Compare observed mp (e.g., 251–253°C for analogs) with literature values .

- Elemental Analysis : Confirms C, H, N, S, and F content.

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the trifluoromethyl group?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model the electron-withdrawing nature of the CF3 group. For example:

- HOMO-LUMO Analysis : Evaluates reactivity and charge distribution.

- Reaction Path Simulations : ICReDD’s approach integrates computational and experimental data to predict substitution reactions .

Q. What strategies optimize reaction yields using Design of Experiments (DoE)?

- Methodological Answer :

- Factorial Design : Tests variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading.

- Central Composite Design : Identifies optimal conditions for multi-step syntheses. For example, a study on nicotinonitrile derivatives achieved 85% yield by optimizing solvent polarity and reaction time .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and supramolecular interactions. For analogs like 6-(4-Aminophenyl)-2-methoxy-4-phenyl-nicotinonitrile, crystallography confirmed the planarity of the nicotinonitrile core and hydrogen-bonding networks .

Q. What challenges arise in reconciling conflicting physical property data (e.g., melting points)?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Different crystalline forms alter mp.

- Purification Methods : Column chromatography vs. recrystallization affects purity.

Cross-validation using DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) resolves such issues .

Q. How can the phenylsulfanyl moiety be functionalized for further derivatization?

- Methodological Answer :

- Oxidation : Convert –SPh to sulfoxide/sulfone using H2O2 or mCPBA.

- Nucleophilic Substitution : Replace –SPh with amines or thiols under basic conditions.

Sulfenyl chlorides (e.g., 2-Nitrobenzenesulfenyl chloride) are effective reagents for introducing sulfur groups .

Data Contradiction Analysis

- Example : If conflicting NMR data arise, compare solvent effects (DMSO-d6 vs. CDCl3) and decoupling techniques. For instance, DMSO-d6 may cause peak broadening due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。